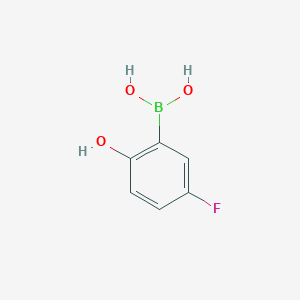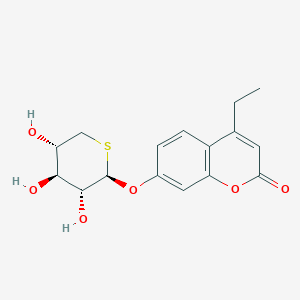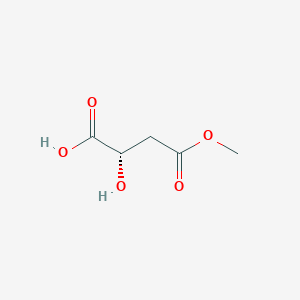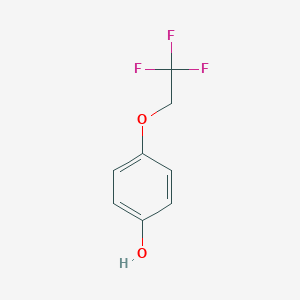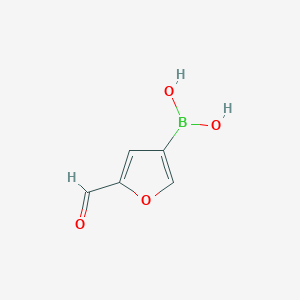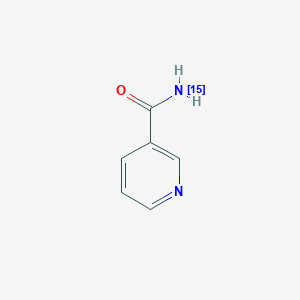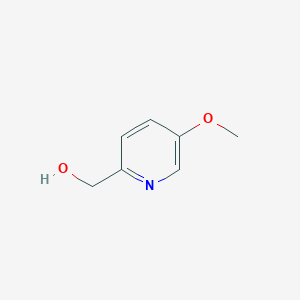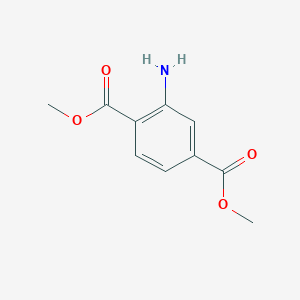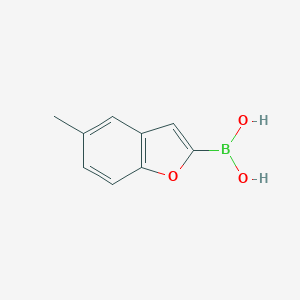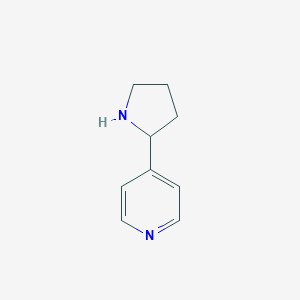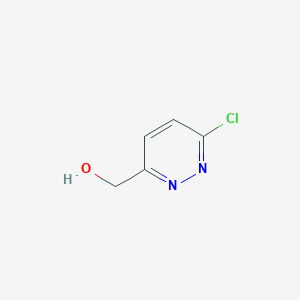
(6-氯哒嗪-3-基)甲醇
描述
Synthesis Analysis
The synthesis of pyridazine derivatives can involve various starting materials and reagents. For instance, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol is described, leading to the formation of fumaric ester derivatives. These intermediates are noted to be unstable in the presence of water, indicating that the synthesis of pyridazine compounds may require careful control of reaction conditions to prevent degradation or side reactions .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex and is often confirmed using advanced techniques such as X-ray crystallography. In the case of the 4-formyl-2,5-dimethylpyrrol-3-yl derivative, X-ray crystallography was used to confirm the structure, suggesting that similar analytical methods could be employed to elucidate the structure of (6-Chloropyridazin-3-yl)methanol .
Chemical Reactions Analysis
Pyridazine compounds can undergo various chemical reactions, including ring-cleavage reactions. The study mentions that the fumaric ester derivatives of pyridazine undergo ring-cleavage in the presence of water to yield diaza-pyrrol derivatives . This indicates that (6-Chloropyridazin-3-yl)methanol might also be prone to ring transformations under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (6-Chloropyridazin-3-yl)methanol are not detailed in the provided papers, the reaction of 3,6-dichloropyridazine with hydrazine in methanol and acetonitrile to form 3-chloro-6-hydrazinopyridazine is discussed . This suggests that the solubility and reactivity of pyridazine derivatives in different solvents, such as methanol, are important considerations. The use of UV spectroscopy and dipole moment methods in the study also highlights the importance of these techniques in analyzing the properties of pyridazine compounds .
科学研究应用
甲醇作为化学合成中的基础原料
甲醇及其衍生物在化学合成中至关重要,是生产各种化学品、聚合物和燃料的关键中间体。甲醇衍生化合物的多功能性(包括具有氯哒嗪基的化合物)在于它们的反应性,这允许构建复杂的分子。这些化合物可以进行各种化学反应,包括取代、氧化和催化转化,以生产广泛的最终产品,用于制药、农用化学品和材料科学。
催化和环境应用
甲醇及其衍生物在催化过程中发挥着重要作用,特别是在精细化学品和中间体的合成中。已经广泛研究了促进甲醇转化为更有价值产品的催化剂。例如,甲醇可以通过蒸汽重整转化为氢气和二氧化碳,这对清洁能源生产具有影响 (García 等人,2021 年)。此外,甲醇用于直接甲醇燃料电池 (DMFC),突出了其在可再生能源技术中的重要性 (Heinzel & Barragán,1999 年)。
生物技术和工业应用
甲烷菌(利用甲烷作为碳源的细菌)可以通过生物过程产生甲醇。然后,这种甲醇可以用作各种生物技术应用中的原料,包括单细胞蛋白、生物聚合物和其他有价值的化学品的生产,展示了甲醇和相关化合物的生物技术潜力 (Strong、Xie 和 Clarke,2015 年)。
未来方向
The potential applications of pyrazolines, which include compounds like “(6-Chloropyridazin-3-yl)methanol”, are vast and ever-growing . They have yet to make in-roads into real-life applications, but their exciting electronic properties and potential for dynamic applications suggest they could revolutionize various fields .
属性
IUPAC Name |
(6-chloropyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRIXKPAGUARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608668 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridazin-3-yl)methanol | |
CAS RN |
1011487-94-7 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

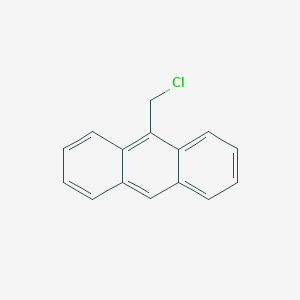
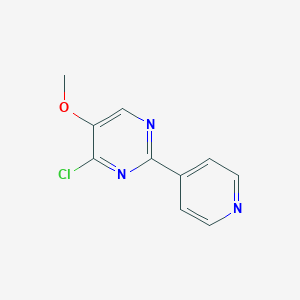
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
